ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid
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Overview
Description
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid is a chemical compound with the molecular formula C14H21NO.H2SO4. It is also known by its IUPAC name, N-ethyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine sulfate . This compound is a salt formed by the combination of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and sulfuric acid. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves the reaction of 2-phenylethylamine with ethyl oxirane in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves the large-scale reaction of the amine with sulfuric acid. The process includes mixing the reactants in a reactor, followed by controlled heating and stirring. The resulting product is then filtered, washed, and dried to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding oxirane derivative.
Reduction: The major product is the reduced amine.
Substitution: The major products are the substituted amine derivatives.
Scientific Research Applications
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride: Similar structure but different counterion (hydrochloride instead of sulfate).
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine phosphoric acid: Similar structure but different counterion (phosphoric acid instead of sulfuric acid).
Uniqueness
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid is unique due to its specific sulfate counterion, which can influence its solubility, stability, and reactivity compared to its hydrochloride and phosphoric acid counterparts .
Properties
IUPAC Name |
N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNWQNGJCCFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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